![molecular formula C15H10Cl4N4O5 B11702001 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11702001.png)
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide
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Overview
Description
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, a trichloromethyl group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the nitration of a benzamide precursor to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the trichloromethyl group and the chlorinated phenyl ring through a series of substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the trichloromethyl group.
Scientific Research Applications
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the chlorinated phenyl ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitro-N-{2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl}benzamide
- 3,5-dinitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
- 3,5-dinitro-N-{2,2,2-trichloro-1-(2-toluidino)ethyl}benzamide
Uniqueness
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific reactivity or biological activity is desired.
Biological Activity
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H12Cl3N3O4
- Molecular Weight : 404.63 g/mol
The presence of nitro groups and a trichloroethyl moiety suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Properties : In vitro studies indicate that the compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and reducing oxidative stress in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can inhibit various enzymes involved in cellular metabolism.
- Receptor Interaction : The trichloroethyl moiety may interact with specific receptors or proteins within cells, influencing signaling pathways associated with growth and survival.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, potentially leading to mutagenic effects or cell death in rapidly dividing cells.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
- Antibacterial Efficacy : In a comparative study against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 10 µg/mL respectively, indicating potent antibacterial properties.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 (p < 0.01), suggesting its potential use in inflammatory conditions.
Properties
Molecular Formula |
C15H10Cl4N4O5 |
---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl4N4O5/c16-11-3-1-2-4-12(11)20-14(15(17,18)19)21-13(24)8-5-9(22(25)26)7-10(6-8)23(27)28/h1-7,14,20H,(H,21,24) |
InChI Key |
HJEWSBOXLHYCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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